2-Cyano-2'-methoxybenzophenone
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Overview
Description
2-Cyano-2’-methoxybenzophenone is an organic compound with the molecular formula C15H11NO2. It is a derivative of benzophenone, characterized by the presence of a cyano group and a methoxy group attached to the benzene rings. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2’-methoxybenzophenone typically involves the reaction of 2-methoxybenzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Methoxybenzoyl chloride+BenzonitrileBase, Reflux2-Cyano-2’-methoxybenzophenone
Industrial Production Methods
In industrial settings, the production of 2-Cyano-2’-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2’-methoxybenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzophenone derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substituted Benzophenone Derivatives: Formed through nucleophilic substitution.
Aminobenzophenone: Formed through the reduction of the cyano group.
Hydroxybenzophenone: Formed through the oxidation of the methoxy group.
Scientific Research Applications
2-Cyano-2’-methoxybenzophenone is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4’-methoxybenzophenone
- 2-Cyano-2’-hydroxybenzophenone
- 2-Cyano-2’-methylbenzophenone
Uniqueness
2-Cyano-2’-methoxybenzophenone is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry and potential therapeutic uses.
Properties
IUPAC Name |
2-(2-methoxybenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-9-5-4-8-13(14)15(17)12-7-3-2-6-11(12)10-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULQQUFGRXSMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616406 |
Source
|
Record name | 2-(2-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746652-00-6 |
Source
|
Record name | 2-(2-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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